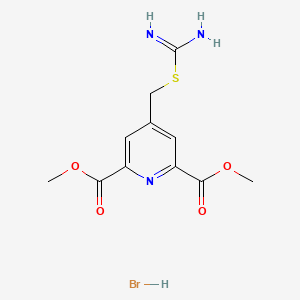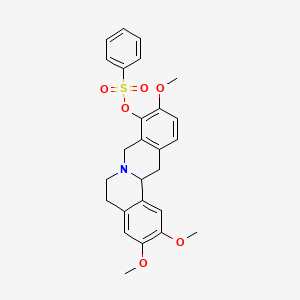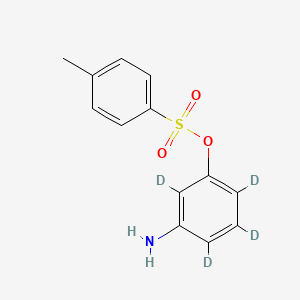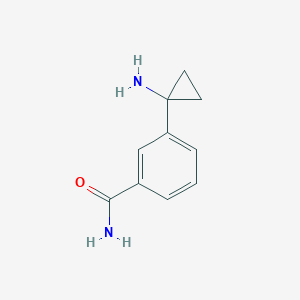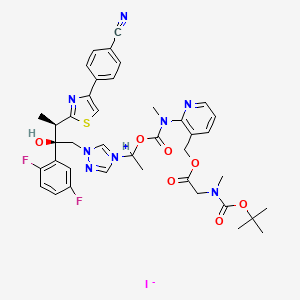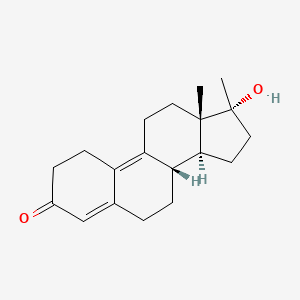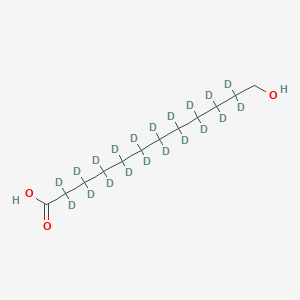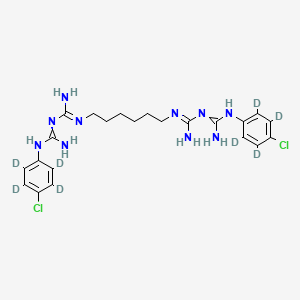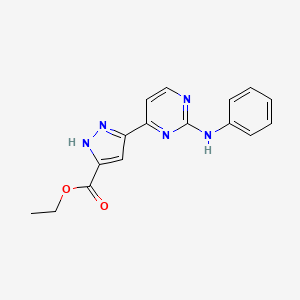
ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrazole ring fused with a pyrimidine ring, and an ethyl ester group attached to the pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones: These compounds are also dual inhibitors of Aurora A kinase and VEGF receptor kinases.
Pyrido[2,3-d]pyrimidines: These compounds have a similar pyrimidine ring structure and are studied for their anticancer activities.
Pyrimido[4,5-d]pyrimidines: These compounds are bicyclic systems with potential biological significance.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and potential biological activities .
特性
分子式 |
C16H15N5O2 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC名 |
ethyl 3-(2-anilinopyrimidin-4-yl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-15(22)14-10-13(20-21-14)12-8-9-17-16(19-12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,20,21)(H,17,18,19) |
InChIキー |
QJGMXPCHPBLXQJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NN1)C2=NC(=NC=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


